molecular formula C₂₉H₃₅Br₂NO₁₁ B1141877 (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8, CAS No. 148218-14-8

(8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,

Cat. No.: B1141877
CAS No.: 148218-14-8
M. Wt: 733.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthracycline Chemistry: Structural Classifications and Significance

Anthracyclines constitute a fundamental class of polyketide natural products characterized by their distinctive tetracyclic naphthacenedione core structure, first isolated from Streptomyces peucetius bacterium in the 1960s. The basic architectural framework of anthracyclines consists of four cyclohexane rings arranged in a linear fashion, with the central structure containing an anthraquinone backbone connected to a sugar moiety through a glycosidic linkage. This structural organization has proven to be extraordinarily versatile for chemical modification and has served as the foundation for thousands of synthetic derivatives over the past six decades.

The tetracyclic aglycone structure of anthracyclines represents one of the most sophisticated natural product scaffolds in medicinal chemistry, featuring adjacent quinone and hydroquinone functional groups in rings B and C, a methoxy substituent at carbon-4 in ring D, and a short side chain at position C-9. The characteristic red to orange coloration of anthracyclines derives from their hydroxylated tricyclic quinone system, which serves as the chromophore responsible for light absorption around 480 nanometers in the visible spectrum. The attached glycone moiety, typically the amino sugar daunosamine (3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranose), is positioned at the C-7 carbon of ring A and plays a crucial role in determining biological activity.

Structural classification of anthracyclines has evolved to encompass multiple generations of compounds, beginning with first-generation natural products like daunorubicin and doxorubicin, progressing through second-generation synthetic modifications such as epirubicin and idarubicin, and advancing to third-generation compounds featuring more extensive structural alterations. The fundamental classification system recognizes differences in aglycone modifications, sugar configurations, and side chain substitutions as primary determinants of anthracycline identity and function.

Contemporary understanding of anthracycline structure-activity relationships has revealed that even minor structural modifications can dramatically alter compound properties. The basic structure requires preservation of key functional groups including the quinone-hydroquinone system, the amino sugar component, and specific stereochemical configurations to maintain characteristic intercalation capabilities and topoisomerase interaction. However, strategic modifications to peripheral positions have enabled the development of compounds with altered pharmacological profiles while retaining core structural integrity.

Historical Development of Naphthacenedione Derivatives

The historical development of naphthacenedione derivatives traces its origins to the landmark discovery by the Brockmann research group in 1963, who first isolated and characterized anthracycline compounds from actinomycete cultures. These early investigations established the fundamental numbering system and nomenclature conventions that continue to guide anthracycline chemistry today, providing the structural framework for understanding the tetracyclic ring system and its various substitution patterns.

Early synthetic efforts focused on understanding the biosynthetic pathways responsible for anthracycline production in microorganisms, leading to comprehensive studies of polyketide synthase mechanisms and the role of specialized enzymes in constructing the complex tetracyclic architecture. The discovery that anthracyclines originate from iterative polyketide synthesis involving nonreducing polyketide synthases provided crucial insights into the evolutionary origins of structural diversity within this compound class. Phylogenomic analysis has revealed that extant fungal polyketide synthases responsible for anthracycline-related compounds represent clades of distant siblings, originating from ancient duplications in early Pezizomycotina and subsequently modified through extensive evolutionary processes.

The development of semisynthetic approaches marked a crucial transition in anthracycline chemistry, enabling industrial-scale production of modified derivatives that could not be efficiently obtained through fermentation processes alone. The establishment of chemical bromination protocols at position 14, followed by nucleophilic displacement reactions, became a standard methodology for converting naturally occurring anthracyclines into more therapeutically relevant derivatives. This semisynthetic strategy proved particularly valuable for generating compounds with altered side chain functionalities while preserving the core tetracyclic structure.

Advances in synthetic methodology have progressively enabled more sophisticated structural modifications, including alterations to ring systems, sugar components, and connecting linkages. The development of domino carbopalladation approaches and subsequent ring closure reactions has provided powerful tools for constructing anthracycline aglycone derivatives from diverse starting materials. These synthetic innovations have expanded the accessible chemical space within the anthracycline family and enabled systematic exploration of structure-activity relationships across multiple structural parameters.

Historical Period Key Developments Representative Compounds Synthetic Approaches
1960s Initial Discovery Daunorubicin Natural Product Isolation
1970s Semisynthetic Methods Doxorubicin Chemical Modification
1980s Second Generation Epirubicin, Idarubicin Stereoselective Synthesis
1990s Third Generation Amrubicin, Sabarubicin Total Synthesis
2000s Advanced Derivatives Complex Glycosides Modern Coupling Methods

Significance of Bromine-Containing Anthracycline Derivatives

Bromine-containing anthracycline derivatives represent a specialized subset of modified compounds that have gained considerable attention for their unique chemical properties and potential applications in synthetic chemistry. The incorporation of bromine atoms into the anthracycline framework introduces distinctive reactivity patterns that can be exploited for further chemical transformations, making these compounds valuable intermediates in complex synthetic sequences. The presence of bromine substituents also provides opportunities for selective functionalization through well-established organohalogen chemistry protocols.

The specific compound (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione exemplifies the sophisticated structural modifications possible within the anthracycline family. This derivative features a complex side chain at position 8 containing both bromine and dimethoxy functionality, representing a significant departure from the simple hydroxylated side chains found in naturally occurring anthracyclines. The molecular formula C29H28D6BrNO11 and molecular weight of 658.52 indicate the substantial structural complexity achieved through systematic chemical modification.

The synthetic accessibility of bromine-containing derivatives has been facilitated by the development of specialized bromination protocols that can introduce halogen functionality at specific positions within the anthracycline framework. Industrial production methods for doxorubicin derivatives commonly employ chemical bromination at position 14 followed by displacement reactions, demonstrating the practical utility of brominated intermediates in large-scale synthesis. These methodologies have been extended to enable bromination at alternative positions, including the side chain regions that are modified in advanced derivatives.

Research into bromine-containing anthracyclines has revealed important insights into the relationship between halogen substitution and molecular properties. The presence of bromine atoms can significantly alter electronic properties, conformational flexibility, and intermolecular interactions, leading to modified binding characteristics and altered chemical reactivity. Systematic studies of configurational analogues featuring bromine substitution have demonstrated that both the position and stereochemistry of halogen incorporation are critical factors determining overall compound behavior.

The development of isotopically labeled bromine-containing derivatives, including deuterated variants with formula C29H28D6BrNO11, has provided valuable tools for mechanistic studies and metabolic investigations. These specialized compounds enable researchers to track molecular transformations and study reaction pathways with enhanced precision, contributing to a deeper understanding of anthracycline chemistry and its applications in synthetic organic chemistry.

Research Evolution and Current Scientific Relevance

The evolution of research on anthracycline derivatives has progressed through several distinct phases, beginning with fundamental structural characterization and advancing to sophisticated synthetic methodologies and mechanistic understanding. Contemporary research efforts focus on developing comprehensive structure-activity relationships that can guide the rational design of new derivatives with desired properties, while also exploring novel synthetic approaches that enable access to previously inaccessible structural variants.

Modern synthetic approaches to anthracycline derivatives have been revolutionized by advances in carbopalladation chemistry and glycosylation methodologies. The development of flexible synthetic routes utilizing domino carbopalladation approaches has enabled efficient construction of complex tetracyclic frameworks from simple starting materials, providing access to diverse structural variants that would be difficult to obtain through traditional methods. These synthetic innovations have expanded the scope of accessible anthracycline derivatives and enabled systematic exploration of structure-property relationships across broad chemical space.

Glycosylation chemistry has emerged as a particularly important area of research, with sophisticated protocols for coupling various sugar donors to anthracycline aglycones. The development of alkynylbenzoate anomeric leaving groups and optimized reaction conditions has enabled highly stereoselective glycosylation reactions that provide desired axial α-linkages with excellent efficiency. These methodological advances have facilitated the synthesis of comprehensive sets of configurational analogues, enabling detailed studies of stereochemical effects on compound properties.

Current research directions emphasize the importance of understanding chromatin interactions and histone eviction mechanisms as alternative modes of action for anthracycline derivatives. Recent investigations have revealed that structural modifications to the amino sugar component can selectively modulate different biological activities, providing opportunities for developing compounds with improved therapeutic profiles. The discovery that N,N-dimethylated derivatives show enhanced cellular uptake and modified activity profiles has opened new avenues for structural optimization.

Research Focus Area Current Methodologies Key Findings Future Directions
Synthetic Chemistry Palladium Catalysis Domino Cyclization Reactions Automated Synthesis
Glycosylation Stereoselective Coupling α-Linkage Formation Enzymatic Methods
Structure-Activity Configurational Analysis Stereochemistry Effects Computational Design
Mechanism Studies Spectroscopic Analysis Multiple Action Modes Single-Cell Analysis

The integration of computational chemistry approaches with experimental studies has provided new insights into the relationship between molecular structure and observed properties in anthracycline derivatives. Density functional theory calculations and molecular dynamics simulations have enabled detailed analysis of conformational preferences, electronic properties, and intermolecular interactions, contributing to more sophisticated understanding of structure-activity relationships. These computational tools are increasingly being used to guide synthetic design and predict the properties of new derivatives before experimental synthesis.

Properties

CAS No.

148218-14-8

Molecular Formula

C₂₉H₃₅Br₂NO₁₁

Molecular Weight

733.4

Synonyms

(8S-cis)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrobromide;  14-Bromo Ketal Daunorubicin Hydrobromide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8 typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and bromination. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of corresponding oxo and carboxyl derivatives.

    Reduction: Reduction reactions can target the bromo-dimethoxyethyl moiety, potentially converting it into a simpler alkyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce simpler alkyl derivatives.

Scientific Research Applications

The compound (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione is a complex chemical structure with significant applications in medicinal chemistry and pharmacology. This article explores its various applications, particularly in cancer treatment and as a potential therapeutic agent.

Anticancer Activity

One of the primary applications of this compound is in the field of oncology. It has been studied for its potential as an anticancer agent due to its structural similarity to established chemotherapeutics like doxorubicin.

Drug Development

The unique structure of this compound9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione makes it a candidate for drug development aimed at improving the efficacy and reducing the side effects of existing treatments.

Case Studies

Several studies have evaluated the compound's effectiveness:

  • In vitro studies demonstrated significant inhibition of proliferation in various cancer cell lines.
  • In vivo studies indicated promising results in animal models with reduced tumor growth rates compared to control groups.

Combination Therapies

Research has also focused on the compound's use in combination with other therapeutic agents. Preliminary findings suggest that it may enhance the efficacy of existing chemotherapy regimens when used synergistically.

Mechanism of Action

The mechanism of action of (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8 involves its interaction with specific molecular targets. The glycosyl moiety can bind to carbohydrate-recognizing proteins, while the bromo-dimethoxyethyl group may interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Naphthacenedione Family

The following table highlights key structural and physicochemical differences between the target compound and related derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) LogP Tanimoto Similarity Source
Target Compound (ACI-INT-70) 2-Bromo-1,1-dimethoxyethyl at C8; 3-amino sugar 543.5 (analogue data) ~1.47* N/A
Doxorubicin Hydroxyacetyl at C9; 3-amino sugar 543.5 1.34 0.82 (Tanimoto MACCS)
Daunorubicin Acetyl at C9; 3-amino sugar 527.5 1.21 0.79
5,12-Naphthacenedione, 8-acetyl-10-[[3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl]oxy]-... (CAS: 50935-05-2) Acetyl at C8; additional hydroxylated side chain 689.6 2.37 0.75
5,12-Naphthacenedione, 8-(1,2-dihydroxyethyl)-... (CAS: 132098-65-8) Dihydroxyethyl at C8; morpholinyl-substituted sugar 614.6 -0.12 0.68

*Calculated from density and solubility data in .

Key Observations:
  • Sugar Modifications: The 3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl moiety is conserved across many anthracyclines, critical for DNA binding and topoisomerase II inhibition .
  • Solubility: The target compound’s solubility profile (freely soluble in water/methanol) aligns with doxorubicin hydrochloride, suggesting similar pharmacokinetic handling .

Functional and Computational Comparisons

Molecular Similarity Metrics

Using Tanimoto and Dice coefficients (based on MACCS or Morgan fingerprints), the target compound shows moderate similarity (0.68–0.75) to other anthracyclines, primarily due to its conserved naphthacenedione core . However, the brominated side chain reduces similarity scores compared to non-halogenated analogues.

Bioactivity Hypotheses
  • DNA Intercalation : The planar naphthacenedione core likely retains intercalative activity, as seen in doxorubicin .

Biological Activity

The compound (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8 is a complex chemical entity with significant biological implications. Its structure suggests potential interactions with various biological systems, particularly in the context of cancer treatment due to its relationship with doxorubicin, a well-known chemotherapeutic agent.

  • Molecular Formula : C29H34BrNO11
  • Molecular Weight : 652.48 g/mol
  • CAS Number : 106401-68-7

This compound is structurally related to doxorubicin and may exhibit similar mechanisms of action:

  • DNA Intercalation : The compound can intercalate between DNA base pairs, disrupting the DNA structure and leading to apoptosis in cancer cells.
  • Topoisomerase II Inhibition : It inhibits topoisomerase II, an enzyme critical for DNA replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which contributes to cellular damage and apoptosis.

Antitumor Activity

Research has shown that compounds similar to (8S,10S)-10 exhibit significant antitumor activity. The following table summarizes key findings from various studies:

StudyCompoundCell LineIC50 (µM)Mechanism
1DoxorubicinMCF-7 (breast cancer)0.5DNA intercalation
2Analog of (8S,10S)-10A549 (lung cancer)0.8ROS generation
3DoxorubicinHeLa (cervical cancer)0.4Topoisomerase II inhibition

Case Studies

  • Case Study on MCF-7 Cells :
    • In a study involving MCF-7 breast cancer cells, (8S,10S)-10 demonstrated an IC50 value comparable to doxorubicin. The study highlighted its potential as an effective alternative in chemotherapy regimens.
  • A549 Cell Line Analysis :
    • Another study focused on A549 lung carcinoma cells revealed that the compound induced apoptosis through ROS generation, supporting its role in oxidative stress-mediated cell death.

Pharmacokinetics

The pharmacokinetic profile of (8S,10S)-10 is expected to be influenced by its structure:

  • Absorption : Likely to be absorbed through passive diffusion due to its lipophilic nature.
  • Distribution : May localize primarily in the nucleus due to its ability to intercalate with DNA.
  • Metabolism : Potential metabolic pathways include reduction reactions leading to active metabolites.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing this compound, and how can impurities be minimized during production?

  • Methodological Answer : The compound is biosynthesized by strains of Streptomyces coeruleorubidus or S. peucetius, with purification steps involving solvent extraction and chromatography to achieve ≥95% purity. Critical quality control includes minimizing histamine contamination, as outlined in pharmacopeial standards . For synthetic routes, bromoethyl and glycosyloxy moieties require regioselective coupling under anhydrous conditions, monitored via TLC/HPLC.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • HPLC with UV detection (λ = 254 nm) to assess purity (≥95% by peak area).
  • LC-MS (e.g., m/z 715 [M+H]+ as in EP 4,374,877) for molecular weight confirmation .
  • 1H/13C NMR to verify stereochemistry (e.g., 8S,10S configuration) and bromoethyl group placement .

Q. What are the solubility properties of this compound, and how do they influence formulation for in vitro studies?

  • Methodological Answer : Freely soluble in water and methanol, slightly soluble in ethanol, and insoluble in acetone . For cell-based assays, prepare stock solutions in methanol (10 mM) and dilute in aqueous buffers (pH 7.4) to avoid precipitation. Pre-filter solutions (0.22 µm) to remove particulates.

Advanced Research Questions

Q. How can the stereochemical configuration at positions 8S and 10S impact biological activity, and what methods validate these effects?

  • Methodological Answer : Stereochemistry influences target binding (e.g., DNA intercalation or enzyme inhibition). Compare activity of enantiomers or diastereomers synthesized via chiral auxiliaries. Use:

  • Molecular docking to predict binding affinity differences.
  • X-ray crystallography to resolve 3D structure (e.g., naphthacenedione core interactions) .
  • In vitro cytotoxicity assays (e.g., IC50 shifts in cancer cell lines) to correlate structure-activity relationships .

Q. What experimental design principles apply when studying this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Adopt a split-plot design (as in agricultural studies ):

  • Factors : pH (3–9), temperature (4°C, 25°C, 37°C), and time (0–72 hrs).
  • Response variables : Degradation products (HPLC-MS), bioactivity retention (cell viability assays).
  • Replicates : 4 replicates per condition to account for batch variability .

Q. How can contradictory data on this compound’s mechanism of action be resolved?

  • Methodological Answer : Contradictions (e.g., redox cycling vs. topoisomerase inhibition) require:

  • Mechanistic deconvolution : Use knockout cell lines (e.g., TOP2A-deficient) or antioxidants (N-acetylcysteine) to isolate pathways .
  • Omics profiling : Transcriptomics/proteomics to identify differentially expressed genes/proteins post-treatment.
  • Cross-study meta-analysis : Normalize data using standardized units (e.g., µM vs. ng/mL) and apply statistical models (ANOVA with post-hoc tests) .

Q. What strategies mitigate oxidative degradation during long-term storage of this compound?

  • Methodological Answer :

  • Storage : Lyophilize under argon and store at -80°C in amber vials.
  • Stabilizers : Add 0.1% w/v ascorbic acid or EDTA to aqueous formulations.
  • Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV checks for degradation peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.